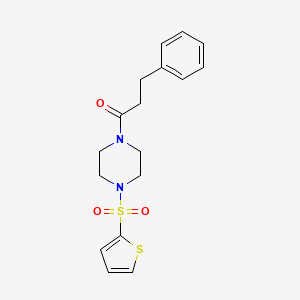![molecular formula C17H18N2O2S B4183719 1-{4-[4-(2-thienylcarbonyl)-1-piperazinyl]phenyl}ethanone](/img/structure/B4183719.png)
1-{4-[4-(2-thienylcarbonyl)-1-piperazinyl]phenyl}ethanone
Übersicht
Beschreibung
1-{4-[4-(2-thienylcarbonyl)-1-piperazinyl]phenyl}ethanone, also known as Tipepidine, is a chemical compound that belongs to the class of piperazine derivatives. It is a white crystalline powder that is soluble in water and ethanol. Tipepidine has been studied for its potential use in treating various medical conditions due to its unique chemical structure and properties.
Wirkmechanismus
The exact mechanism of action of 1-{4-[4-(2-thienylcarbonyl)-1-piperazinyl]phenyl}ethanone is not fully understood, but it is believed to act on various neurotransmitters and receptors in the brain. It has been shown to modulate the activity of dopamine, serotonin, and glutamate receptors, which are all involved in regulating mood and behavior. This compound has also been shown to increase the release of endogenous opioids, which may contribute to its analgesic effects.
Biochemical and Physiological Effects
This compound has been shown to have a variety of biochemical and physiological effects. It has been shown to increase the levels of dopamine and serotonin in certain areas of the brain, which may contribute to its antidepressant and anxiolytic effects. This compound has also been shown to have analgesic effects, possibly through its modulation of opioid receptors. Additionally, this compound has been shown to have anti-inflammatory effects, which may contribute to its potential use in treating chronic pain.
Vorteile Und Einschränkungen Für Laborexperimente
1-{4-[4-(2-thienylcarbonyl)-1-piperazinyl]phenyl}ethanone has several advantages for lab experiments. It is a relatively stable compound that can be easily synthesized in large quantities. It has also been shown to have a low toxicity profile, which makes it a safe compound to use in animal studies. However, there are also some limitations to using this compound in lab experiments. Its mechanism of action is not fully understood, which makes it difficult to design experiments that target specific pathways. Additionally, this compound has not been extensively studied in humans, which limits its potential use in clinical trials.
Zukünftige Richtungen
There are several future directions for research on 1-{4-[4-(2-thienylcarbonyl)-1-piperazinyl]phenyl}ethanone. One area of interest is its potential use in treating drug addiction and withdrawal symptoms. This compound has been shown to reduce the symptoms of withdrawal from opioids and other drugs, and further research may reveal its potential as a treatment option. Additionally, this compound may have potential as a treatment for other medical conditions such as chronic pain and inflammation. Further research is needed to fully understand the mechanism of action of this compound and its potential use in treating various medical conditions.
Conclusion
In conclusion, this compound is a chemical compound that has been studied for its potential use in treating various medical conditions. It has a unique pharmacological profile that includes the modulation of various neurotransmitters and receptors in the brain. This compound has been shown to have antidepressant, anxiolytic, analgesic, and anti-inflammatory effects. While there are some limitations to using this compound in lab experiments, there are also several potential future directions for research on this compound. Further research is needed to fully understand the mechanism of action of this compound and its potential use in treating various medical conditions.
Wissenschaftliche Forschungsanwendungen
1-{4-[4-(2-thienylcarbonyl)-1-piperazinyl]phenyl}ethanone has been studied for its potential use in treating various medical conditions such as depression, anxiety, and chronic pain. It has been shown to have a unique pharmacological profile that includes the modulation of various neurotransmitters and receptors in the brain. This compound has also been studied for its potential use in treating drug addiction and withdrawal symptoms.
Eigenschaften
IUPAC Name |
1-[4-[4-(thiophene-2-carbonyl)piperazin-1-yl]phenyl]ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O2S/c1-13(20)14-4-6-15(7-5-14)18-8-10-19(11-9-18)17(21)16-3-2-12-22-16/h2-7,12H,8-11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KYAOZTRYEFAUKL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)N2CCN(CC2)C(=O)C3=CC=CS3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[4-(3-ethoxybenzoyl)-1-piperazinyl]pyrimidine](/img/structure/B4183636.png)

![1-(4-chlorophenyl)-4-[(2-nitrophenyl)acetyl]piperazine](/img/structure/B4183639.png)
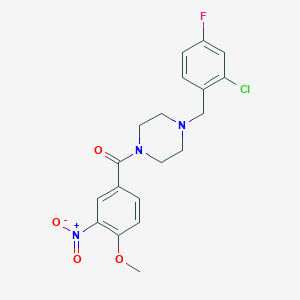
![ethyl N-[(5-ethyl-4,5,6,7-tetrahydro-1-benzothien-2-yl)carbonyl]glycinate](/img/structure/B4183665.png)
![methyl 4-ethyl-5-methyl-2-{[(4-nitrophenoxy)acetyl]amino}-3-thiophenecarboxylate](/img/structure/B4183678.png)
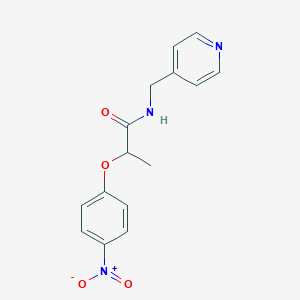
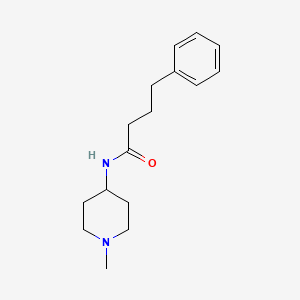

![4-[(5-bromo-2-thienyl)carbonyl]morpholine](/img/structure/B4183712.png)
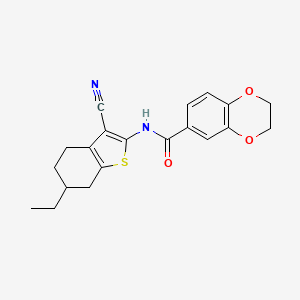
![N-{2-[(4-chlorophenyl)thio]phenyl}tetrahydro-2-furancarboxamide](/img/structure/B4183718.png)
![2-[(5-methyl-3-isoxazolyl)carbonyl]-1,2,3,4-tetrahydroisoquinoline](/img/structure/B4183729.png)
